N,N'-Bis(salicylidene)ethylenediaminocobalt(II) hydrate
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Overview
Description
N,N'-Bis(salicylidene)ethylenediaminocobalt(II) hydrate is a complex compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N'-Bis(salicylidene)ethylenediaminocobalt(II) hydrate involves the reaction of cobalt salts with the Schiff base ligand. The Schiff base ligand is prepared by the condensation of ethylenediamine with salicylaldehyde. The reaction is typically carried out in an organic solvent such as ethanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N'-Bis(salicylidene)ethylenediaminocobalt(II) hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different cobalt oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The ligand can undergo substitution reactions where the cobalt center is replaced by other metal ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various metal salts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield cobalt(III) complexes, while reduction reactions may produce cobalt(II) complexes .
Scientific Research Applications
N,N'-Bis(salicylidene)ethylenediaminocobalt(II) hydrate has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions due to its ability to coordinate with different substrates.
Biological Activity: The compound exhibits potential antibacterial and antifungal properties, making it a candidate for pharmaceutical research.
Material Science: It is studied for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N,N'-Bis(salicylidene)ethylenediaminocobalt(II) hydrate involves its ability to coordinate with various substrates through its Schiff base ligand. The compound can form stable complexes with different metal ions, which can then participate in various catalytic and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the substrate .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other Schiff base complexes with different metal centers, such as:
Copper;2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol: Known for its potent urease inhibitory activity.
Nickel;2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol: Studied for its catalytic properties in organic reactions.
Uniqueness
N,N'-Bis(salicylidene)ethylenediaminocobalt(II) hydrate is unique due to its specific coordination chemistry and the ability to form stable complexes with cobalt.
Properties
CAS No. |
207124-68-3 |
---|---|
Molecular Formula |
C16H16CoN2O3 |
Molecular Weight |
343.24 g/mol |
IUPAC Name |
cobalt(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;hydrate |
InChI |
InChI=1S/C16H16N2O2.Co.H2O/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;;/h1-8,11-12,19-20H,9-10H2;;1H2/q;+2;/p-2 |
InChI Key |
ZHOAQDMEVUBLJP-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2O)O.O.[Co] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].O.[Co+2] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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